molecular formula C12H16BrN B1274328 1-(3-Bromobenzyl)piperidine CAS No. 59507-40-3

1-(3-Bromobenzyl)piperidine

Cat. No. B1274328
CAS RN: 59507-40-3
M. Wt: 254.17 g/mol
InChI Key: HQVJFZUPPAXRCS-UHFFFAOYSA-N
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Description

The compound 1-(3-Bromobenzyl)piperidine is a brominated derivative of piperidine, which is a six-membered heterocyclic amine. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of bromobenzyl-substituted piperidines can be achieved through different methods. For instance, the synthesis of 5-(2-bromobenzyl)-substituted piperidin-2-ones involves the reaction of piperidin-2-ones with a 2-bromobenzyl substituent in the presence of a palladium catalyst, leading to biaryl compounds through a C-H insertion and subsequent formation of a palladacycle . Another approach for synthesizing related compounds includes the reaction of 1,3-dicarbonyl compounds with aromatic aldehyde and amine in the presence of bromodimethylsulfonium bromide (BDMS), which can yield highly functionalized piperidines .

Molecular Structure Analysis

The molecular structure of bromobenzyl-substituted piperidines can be elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, threo-1-acetyl-3-(alpha-bromobenzyl)-3-methoxypiperazine-2,5-dione, shows the side chain in an EN conformation with the bromine above the heterocyclic ring, which is almost planar . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

Bromobenzyl-substituted piperidines can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the reaction of 3-(alpha-bromobenzyl)-3-methoxypiperazine-2,5-diones with N-bromosuccinimide results in the preparation of substituted piperazine-2,5-diones . Additionally, the presence of the bromobenzyl group can facilitate the formation of biaryl compounds through palladium-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromobenzyl)piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the introduction of hydroxy or methoxy groups can affect the solubility and reactivity of the compounds . The presence of the bromobenzyl group also impacts the compound's reactivity, making it a suitable candidate for further functionalization through nucleophilic substitution reactions .

Scientific Research Applications

Crystallographic and Theoretical Exploration in Chemotherapy

1-(3-Bromobenzyl)piperidine, through its structural analogs, has been studied for potential chemotherapeutic applications. A study explored the crystal structures of compounds closely related to 1-(3-Bromobenzyl)piperidine, revealing significant differences in molecular conformations influenced by the piperidine/morpholine and Br/NO2 groups. These findings are valuable for understanding intermolecular interactions crucial for developing effective chemotherapeutic agents (Al-Mutairi et al., 2021).

Antiplatelet Aggregation Activity

Research on carbamoylpyridine and carbamoylpiperidine analogues, which include structures similar to 1-(3-Bromobenzyl)piperidine, has demonstrated significant antiplatelet aggregation activity. These findings suggest potential therapeutic applications in preventing blood clots and treating cardiovascular diseases (Youssef et al., 2011).

Metal Complex Synthesis in Chemistry

1-(3-Bromobenzyl)piperidine-related compounds have been utilized in synthesizing mononuclear nickel(II) and copper(II) complexes. These complexes show interesting electrochemical properties and potential applications in materials science and catalysis (Manonmani et al., 2000).

CARM1 Inhibition in Cancer Research

Analogues of 1-(3-Bromobenzyl)piperidine have been identified as inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors like prostate and breast cancers. This research suggests the potential for developing new cancer therapies (Cheng et al., 2011).

Antimicrobial Activity

Compounds derived from 3-Bromobenzaldehyde and piperidine, which are structurally related to 1-(3-Bromobenzyl)piperidine, have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Nimavat et al., 2004).

Safety And Hazards

When handling “1-(3-Bromobenzyl)piperidine”, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFZUPPAXRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397248
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)piperidine

CAS RN

59507-40-3
Record name 1-(3-Bromobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TL Boos, E Greiner, WJ Calhoun, TE Prisinzano… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines with substituents at the ortho and meta positions in the aromatic ring of the N-benzyl side chain were …
Number of citations: 20 www.sciencedirect.com
Y Takahashi, Y Ashikari, M Takumi… - European Journal of …, 2020 - Wiley Online Library
In a flow microreactor, aryllithiums bearing a piperidylmethyl group were generated using nBuLi by precise residence time control and effective temperature control, and then selectively …
KS Masoodali - 2012 - KLE University, Belagavi, Karnataka.
Number of citations: 0

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